3'-Carboethoxy-2,2-dimethylpropiophenone
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Overview
Description
It is a yellow oil with a molecular weight of 234.3 g/mol . This compound is primarily used in chemical research and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Carboethoxy-2,2-dimethylpropiophenone typically involves the esterification of 3-(2,2-dimethylpropanoyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of 3’-Carboethoxy-2,2-dimethylpropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3’-Carboethoxy-2,2-dimethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters depending on the nucleophile used.
Scientific Research Applications
3’-Carboethoxy-2,2-dimethylpropiophenone is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3’-Carboethoxy-2,2-dimethylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of the enzyme and altering metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3’-Carboethoxy-2,2-dimethylpropiophenone: Ethyl 3-(2,2-dimethylpropanoyl)benzoate.
2,2-Dimethylpropiophenone: Lacks the ester group, making it less reactive in certain reactions.
3-Carboethoxypropiophenone: Similar structure but without the dimethyl groups, affecting its steric and electronic properties
Uniqueness
3’-Carboethoxy-2,2-dimethylpropiophenone is unique due to the presence of both the ester and dimethyl groups, which confer specific reactivity and steric properties. These features make it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
ethyl 3-(2,2-dimethylpropanoyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-5-17-13(16)11-8-6-7-10(9-11)12(15)14(2,3)4/h6-9H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNUGYOFSASOOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642467 |
Source
|
Record name | Ethyl 3-(2,2-dimethylpropanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-18-2 |
Source
|
Record name | Ethyl 3-(2,2-dimethylpropanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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